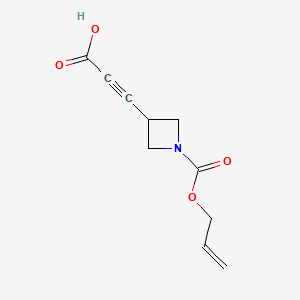
3-(1-((Allyloxy)carbonyl)azetidin-3-yl)propiolic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{1-[(prop-2-en-1-yloxy)carbonyl]azetidin-3-yl}prop-2-ynoic acid is a synthetic organic compound that features a unique combination of functional groups, including an azetidine ring, a prop-2-ynoic acid moiety, and a prop-2-en-1-yloxycarbonyl group. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(prop-2-en-1-yloxy)carbonyl]azetidin-3-yl}prop-2-ynoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the azetidine ring, followed by the introduction of the prop-2-ynoic acid and prop-2-en-1-yloxycarbonyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, using cost-effective reagents, and implementing purification techniques such as crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-{1-[(prop-2-en-1-yloxy)carbonyl]azetidin-3-yl}prop-2-ynoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-{1-[(prop-2-en-1-yloxy)carbonyl]azetidin-3-yl}prop-2-ynoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for research in cell biology and biochemistry.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{1-[(prop-2-en-1-yloxy)carbonyl]azetidin-3-yl}prop-2-ynoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis in cancer cells . The compound binds to the colchicine-binding site on tubulin, preventing the assembly of microtubules and thereby exerting its antiproliferative effects.
Comparison with Similar Compounds
Similar Compounds
3-(prop-1-en-2-yl)azetidin-2-one: This compound shares the azetidine ring structure and has been studied for its antiproliferative activity.
3-allylazetidin-2-one: Another azetidine derivative with potential biological activities.
3-(buta-1,3-dien-1-yl)azetidin-2-one: Similar in structure and function, with applications in medicinal chemistry.
Uniqueness
3-{1-[(prop-2-en-1-yloxy)carbonyl]azetidin-3-yl}prop-2-ynoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit tubulin polymerization sets it apart from other azetidine derivatives, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C10H11NO4 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
3-(1-prop-2-enoxycarbonylazetidin-3-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C10H11NO4/c1-2-5-15-10(14)11-6-8(7-11)3-4-9(12)13/h2,8H,1,5-7H2,(H,12,13) |
InChI Key |
HFSKMKOZPVQBSC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)N1CC(C1)C#CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















